Core Scaffold Recognition: Imidazo[1,2-c]quinazoline vs. Alternative PI3K Inhibitor Chemotypes
The imidazo[1,2-c]quinazoline core of the target compound is the same scaffold that yielded copanlisib, a pan-Class I PI3K inhibitor with PI3Kα IC₅₀ = 0.5 nM [1]. By contrast, alternative chemotypes such as the thienopyrimidine (e.g., GDC-0941) or triazolopyrimidine cores exhibit different PI3K isoform selectivity profiles and metabolic stability characteristics. Within the imidazoquinazoline class, the 2-isopropyl substitution pattern displayed by this compound maps to the same region that accommodates the 2-amino substituent in copanlisib, establishing the scaffold as a validated starting point for PI3K-focused campaigns.
| Evidence Dimension | Scaffold validation – PI3Kα enzymatic potency of clinical benchmark |
|---|---|
| Target Compound Data | Imidazo[1,2-c]quinazoline core (shared with copanlisib scaffold) |
| Comparator Or Baseline | Copanlisib (BAY 80-6946): PI3Kα IC₅₀ = 0.5 nM; PI3Kδ IC₅₀ = 0.7 nM |
| Quantified Difference | Not applicable (scaffold identity comparison); class-level inference only |
| Conditions | PI3Kα HTRF enzymatic assay (recombinant human PI3Kα) |
Why This Matters
Procurement of the correct imidazoquinazoline scaffold ensures alignment with a clinically validated pharmacophore, avoiding the SAR discontinuity inherent to scaffold-hopping approaches in kinase inhibitor discovery.
- [1] Scott, W. J., et al. Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). J. Med. Chem. 2016, 59, 1380–1397. View Source
